

Comparative analysis of gossypetin glycosides from different plant sources.

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Compound of Interest	
Compound Name:	Gossypetin 3-sophoroside-8-glucoside
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A Comparative Analysis of Gossypetin Glycosides from Diverse Plant Origins

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Gossypetin Glycosides Sourced from Various Flora, Supported by Experimental Data.

Gossypetin, a hexahydroxyflavone, and its glycosidic derivatives are emerging as promising natural compounds with a wide spectrum of pharmacological activities. Found in various medicinal and edible plants, these molecules are attracting significant interest in the fields of pharmacology and drug development for their potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of key gossypetin glycosides from different plant sources, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Distribution and Quantitative Comparison of Gossypetin Glycosides

Gossypetin glycosides are distributed across a range of plant species, with their type and concentration varying significantly. The primary glycosides of interest include gossypin (gossypetin-8-O-glucoside), gossypitrin (gossypetin-7-O-glucoside), hibifolin (gossypetin-8-O-glucuronide), and gossypetin-3'-O-glucoside. Key plant sources for these compounds include various species of Hibiscus, Talipariti elatum, and Caesalpinia gilliesii.

While direct comparative studies on the quantitative abundance of these glycosides across different plant species are limited, available data provides valuable insights. For instance, the petals of *Talipariti elatum* have been identified as a rich source of gossypetin-3'-O-glucoside, with a reported yield of 0.1% after purification[1]. Another study on *Talipariti elatum* flowers identified gossypitrin as a major component, with a relative amount varying between 61% and 79% in extracts[2]. In contrast, gossypin is prominently found in species like *Hibiscus vitifolius*[3][4]. Recently, a novel glycoside, gossypetin-3-O-β-d-robinobioside, was isolated from the leaves of *Caesalpinia gilliesii*[5].

Table 1: Distribution of Key Gossypetin Glycosides in Various Plant Sources

Gossypetin Glycoside	Chemical Structure	Plant Source(s)	Reference(s)
Gossypin	Gossypetin-8-O-glucoside	<i>Hibiscus vitifolius</i> , <i>Hibiscus sabdariffa</i>	[2][3][4]
Gossypitrin	Gossypetin-7-O-glucoside	<i>Talipariti elatum</i> , <i>Hibiscus sabdariffa</i>	[2][6]
Hibifolin	Gossypetin-8-O-glucuronide	Not specified in provided context	
Gossypetin-3'-O-glucoside	Gossypetin-3'-O-glucoside	<i>Talipariti elatum</i>	[7][8]
Gossypetin-3-O-β-d-robinobioside	Gossypetin-3-O-β-d-robinobioside	<i>Caesalpinia gilliesii</i>	[5]

Comparative Biological Activities

The therapeutic potential of gossypetin glycosides is underscored by their diverse biological activities. This section compares their antioxidant, anti-inflammatory, and anticancer effects, supported by available quantitative data.

Antioxidant Activity

A direct comparative study on the antioxidant potential of gossypetin, gossypin, and hibifolin revealed significant differences in their efficacy. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH)

and ferric reducing antioxidant power (FRAP) assays, gossypetin demonstrated the highest radical scavenging and reducing power.

Table 2: Comparative Antioxidant Activity of Gossypetin and its Glycosides

Compound	DPPH Radical Scavenging (TEAC, mM/g)	Ferric Reducing Antioxidant Power (TEAC, mM/g)	DPPH IC50 (mM)	Reference(s)
Gossypetin	111.53	155.24	95.35	[9]
Gossypin	41.68	126.28	63.10	[9]
Hibifolin	39.99	94.67	61.31	[9]
Gossypetin-3'-O-glucoside	EC50 = 0.11 mg/L (DPPH assay)	Not Reported	Not Reported	[7]

TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. IC50/EC50: The concentration of the compound required to scavenge 50% of the radicals. A lower value indicates greater potency.

Anti-inflammatory Activity

Gossypin has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a reported IC50 (COX-2/COX-1) ratio of 0.14[10]. In vivo studies using the carrageenan-induced paw edema model in rats showed that gossypin significantly reduced inflammation at doses of 10, 30, and 100 mg/kg[4][10]. The methanol extract of *Caesalpinia gilliesii* leaves, containing gossypetin-3-O- β -d-robinobioside, also demonstrated significant anti-inflammatory effects in the same animal model at doses of 100 and 200 mg/kg[5]. A direct quantitative comparison of the anti-inflammatory potency of different gossypetin glycosides requires further investigation.

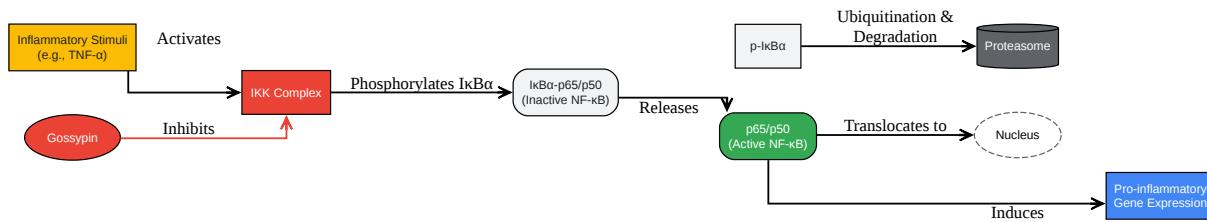
Anticancer Activity

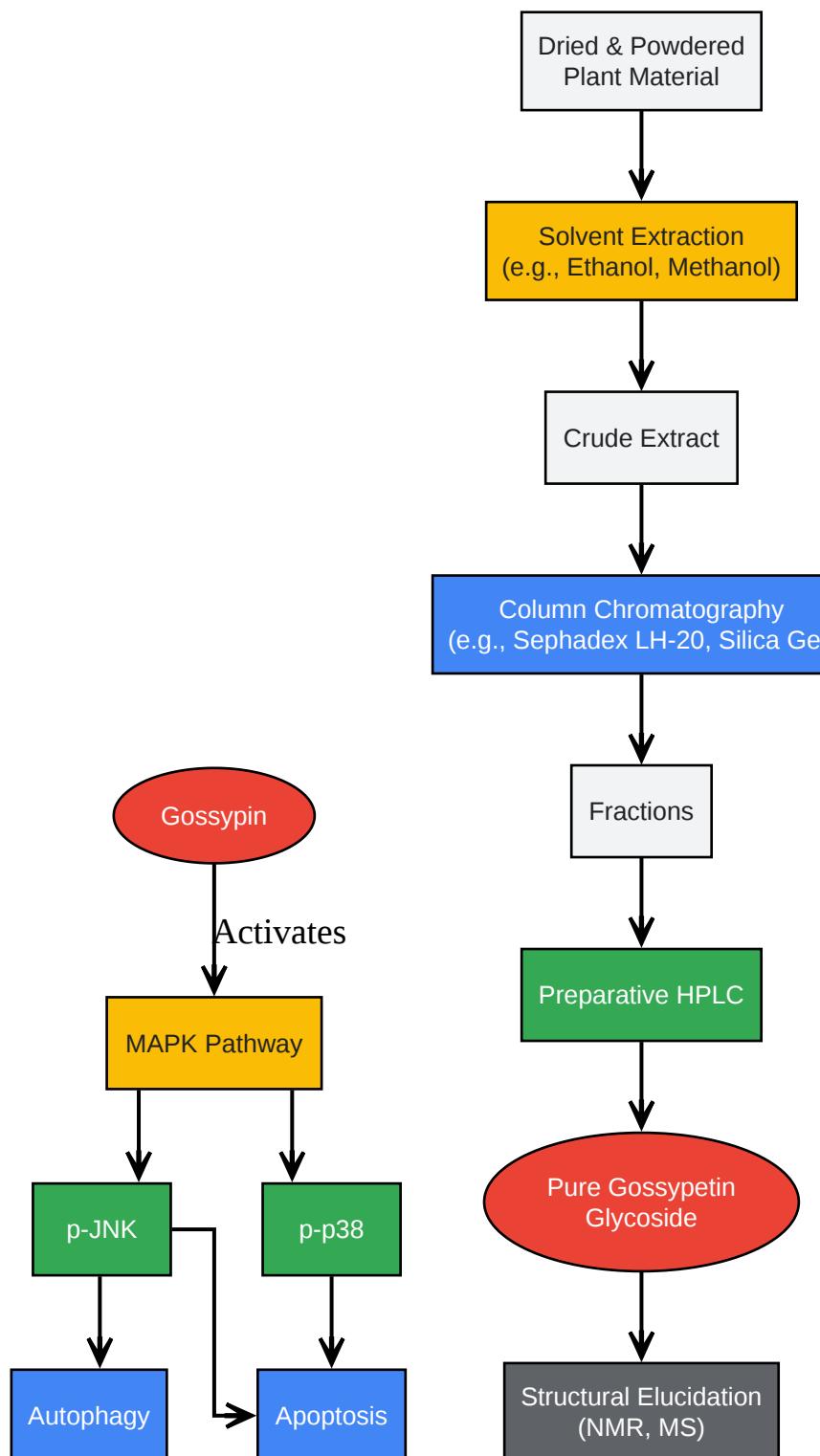
The anticancer potential of gossypetin and its glycosides has been explored in various cancer cell lines. Gossypetin has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells[11]. Gossypin has demonstrated cytotoxic effects and induced apoptosis in MCF-7 breast cancer cells at a concentration of 100 μ M[12]. Furthermore, gossypin has been found to induce apoptosis and autophagy in HT-29 human colorectal cancer cells[13].

Signaling Pathway Modulation

The biological activities of gossypetin glycosides are mediated through their interaction with key cellular signaling pathways.

Gossypin has been extensively studied for its ability to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway. It achieves this by preventing the phosphorylation and subsequent degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B[3][14]. This inhibition of NF- κ B activation leads to the downregulation of various genes involved in inflammation, cell survival, and proliferation.



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